2-methyl-5-[(4-phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Overview
Description
2-methyl-5-[(4-phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(4-phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, including the formation of the thiazolo[3,2-b][1,2,4]triazole core and subsequent functionalization. One common approach is to start with the cyclization of appropriate precursors to form the thiazolo[3,2-b][1,2,4]triazole ring system. This can be achieved using reagents such as thioamides and hydrazines under acidic or basic conditions.
The next step involves the introduction of the 4-phenyl-1-piperazinyl and 3,4,5-trimethoxyphenyl groups. This can be accomplished through nucleophilic substitution reactions, where the thiazolo[3,2-b][1,2,4]triazole intermediate is reacted with suitable electrophiles. The reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(4-phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe to study biological processes involving thiazolo[3,2-b][1,2,4]triazole derivatives.
Medicine: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, such as enzymes or receptors.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(4-phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could act as an inhibitor or modulator of certain biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[(4-phenylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 4-[(4-Methyl-1-piperazinyl)methyl]-N-[3-[4-(3-pyridinyl)-2]
- 5-[2-Ethoxy-5-[(4-Methyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-Methyl-3-(2-Methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiazolo[3,2-b][1,2,4]triazole core
Properties
IUPAC Name |
2-methyl-5-[(4-phenylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-16-26-25-30(27-16)24(31)23(35-25)21(17-14-19(32-2)22(34-4)20(15-17)33-3)29-12-10-28(11-13-29)18-8-6-5-7-9-18/h5-9,14-15,21,31H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKHJYZMEFGHLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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